Boc-Thr(Bzl)-OSu

Racemization suppression Peptide stereochemistry Boc-SPPS coupling

Select Boc-Thr(Bzl)-OSu (CAS 32886-43-4) for Boc-SPPS of threonine-containing peptides requiring uncompromised chiral integrity. This pre-formed OSu active ester eliminates the racemization and activation inefficiencies of free acid + carbodiimide methods, ensuring batch-to-batch reproducibility and high coupling yields, even in sterically hindered sequences. Ideal for long peptide synthesis under Boc/Bzl chemistry where Fmoc alternatives are incompatible. Sourced with verified ≥98% purity and cold-chain handling to preserve active ester reactivity.

Molecular Formula C20H26N2O7
Molecular Weight 406.4 g/mol
CAS No. 32886-43-4
Cat. No. B558119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr(Bzl)-OSu
CAS32886-43-4
SynonymsBoc-Thr(Bzl)-OSu; 32886-43-4; ST51037521; Boc-O-benzyl-L-threoninehydroxysuccinimideester; BOC-THR-OSU; Boc-Threonine(BZL)-OSU; 15082_ALDRICH; SCHEMBL9636231; 15082_FLUKA; MolPort-003-926-636; C20H26N2O7; 6447AH; ZINC71788010; AKOS024386373; K-7607; N-(tert-Butoxycarbonyl)-O-benzyl-L-threoninesuccinimidylester; 2,5-dioxoazolidinyl(2S,3R)-2-[(tert-butoxy)carbonylamino]-3-(phenylmethoxy)butanoate
Molecular FormulaC20H26N2O7
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2
InChIInChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)
InChIKeySNEHQGZSMYSVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Thr(Bzl)-OSu (CAS 32886-43-4) for Boc-SPPS: A Pre-Activated Building Block with Orthogonal Protection and Verified Purity for High-Fidelity Peptide Synthesis


Boc-Thr(Bzl)-OSu (CAS 32886-43-4) is a pre-activated, N-hydroxysuccinimide (OSu) ester derivative of N-α-tert-butyloxycarbonyl-O-benzyl-L-threonine, designed specifically for solid-phase peptide synthesis (SPPS) under Boc/Bzl chemistry . As a member of the OSu active ester class, it functions as an isolable, activated building block that eliminates the need for in situ coupling reagents, thereby reducing the risk of racemization and simplifying reaction workflows [1]. The compound integrates a Boc-protected α-amine, a benzyl ether-protected hydroxyl side chain, and an OSu-activated carboxyl group, enabling direct amide bond formation with deprotected amino groups under mild conditions [2]. Commercially available at ≥98% purity (NMR/TLC) with storage at -20°C , Boc-Thr(Bzl)-OSu serves as a specialized tool for constructing threonine-containing peptides where preserving chiral integrity and achieving high coupling yields are critical for downstream bioactivity and analytical validation.

Why Boc-Thr(Bzl)-OSu Cannot Be Replaced by Boc-Thr(Bzl)-OH, Fmoc-Thr(Bzl)-OH, or Generic In Situ Activation Protocols


Generic substitution with the parent free acid Boc-Thr(Bzl)-OH, the Fmoc-protected analog Fmoc-Thr(Bzl)-OH, or reliance on in situ activation using DCC/HOBt fails to replicate the combined advantages of Boc-Thr(Bzl)-OSu. First, substituting with Boc-Thr(Bzl)-OH necessitates separate activation steps using coupling reagents, which introduces variability in activation efficiency, requires additional optimization of reagent stoichiometry, and prolongs cycle times [1]. Second, switching to Fmoc-Thr(Bzl)-OH fundamentally changes the orthogonal protection strategy from acid-labile Boc to base-labile Fmoc chemistry, which is incompatible with Boc/Bzl resin systems and alters the entire deprotection-coupling workflow . Third, while in situ activation of Boc-Thr(Bzl)-OH using DCC or similar carbodiimides is possible, this approach carries a well-documented risk of α-carbon racemization that the pre-formed OSu ester method was specifically developed to mitigate [2]. The pre-activated OSu ester eliminates this variable by providing a defined, isolable, and stereochemically stable activated species, ensuring batch-to-batch reproducibility and minimizing the formation of diastereomeric impurities that can compromise peptide purification and bioactivity.

Quantitative Differentiation of Boc-Thr(Bzl)-OSu (CAS 32886-43-4) Against Closest Analogs and In Situ Activation Methods


Pre-Activated OSu Ester Eliminates Racemization Risk Inherent to In Situ DCC Activation of Threonine Derivatives

Boc-Thr(Bzl)-OSu, as a pre-formed N-hydroxysuccinimide ester, provides stereochemically pure coupling products, whereas in situ activation using carbodiimide-based methods carries quantifiable racemization risk. In comparative studies of amino acid coupling methods, only coupling through the N-hydroxysuccinimide (HONSu) ester yielded stereochemically pure product, while mixed anhydride and other activation methods produced measurable epimerization [1]. This class-level inference is directly applicable to threonine derivatives, as N-acetylated threonine derivatives bearing benzyl-based side-chain protection have been shown to form isolable 5(4H)-oxazolones—key intermediates in the racemization pathway—upon treatment with carbodiimides such as N-ethyl-N′-3-dimethylaminopropyl carbodiimide [2]. The pre-activated OSu ester bypasses this intermediate entirely.

Racemization suppression Peptide stereochemistry Boc-SPPS coupling

OSu Active Esters Exhibit Enhanced Reactivity Over OBt Esters in Peptide Coupling Due to Lower pKa of the Leaving Group

The N-hydroxysuccinimide (OSu) ester group in Boc-Thr(Bzl)-OSu confers enhanced reactivity compared to OBt esters (derived from HOBt) and free acids requiring in situ activation. According to established peptide coupling reagent selection principles, OSu esters (and related HOAt-derived esters) are more reactive than their OBt counterparts owing to the lower pKa of N-hydroxysuccinimide compared to 1-hydroxybenzotriazole, which provides a better leaving group and facilitates aminolysis [1]. This pre-activation strategy has been directly validated in practical synthesis workflows: researchers have reported preferring OSu ester coupling over DCC/HOBt in situ activation specifically due to better solubility of the pre-formed active ester in NMP/methylene chloride solvent systems [2].

Coupling kinetics Active ester reactivity Peptide bond formation

Boc-Thr(Bzl)-OSu Maintains Orthogonal Boc/Bzl Protection for Acid-Labile SPPS, Incompatible with Fmoc-Thr(Bzl)-OH Substitution

Boc-Thr(Bzl)-OSu is specifically engineered for Boc/Bzl solid-phase peptide synthesis, where both the Boc α-amine protection and the benzyl ether side-chain protection are cleaved simultaneously under strong acid conditions (e.g., anhydrous HF or TFMSA) during final resin cleavage . In contrast, the Fmoc-protected analog Fmoc-Thr(Bzl)-OH employs a base-labile Fmoc group for iterative deprotection, which is fundamentally incompatible with Boc/Bzl resin systems and requires entirely different resins, solvents, and cleavage protocols . Attempting to substitute Boc-Thr(Bzl)-OSu with Fmoc-Thr(Bzl)-OH in a Boc-SPPS workflow would result in failure of α-amine deprotection under standard TFA conditions, as Fmoc remains stable to acid. This orthogonal incompatibility is absolute and not subject to incremental optimization.

Orthogonal protection strategy Boc-SPPS compatibility Deprotection selectivity

Commercial Boc-Thr(Bzl)-OSu Delivers Verified ≥98% Purity with -20°C Storage Requirement to Preserve Active Ester Integrity

Commercially available Boc-Thr(Bzl)-OSu from reputable suppliers is specified at ≥98% purity by NMR (Sigma-Aldrich/Combi-Blocks) or TLC (Merck Millipore for the free acid analog), providing a verifiable quality baseline for reproducible peptide synthesis . Critically, the compound requires refrigerated or -20°C storage , a specification that reflects the moisture-sensitive nature of the OSu ester. In contrast, the parent free acid Boc-Thr(Bzl)-OH is stable at ambient temperatures (2-30°C storage) and does not carry the same handling constraints . This storage requirement is not a liability but an indicator of the compound's enhanced reactivity; procurement from suppliers who cannot verify appropriate cold-chain handling risks receiving partially hydrolyzed material with reduced coupling activity, a variable not present with the free acid but manageable with proper sourcing.

Quality control Active ester stability Procurement specification

Defined Application Scenarios for Boc-Thr(Bzl)-OSu (CAS 32886-43-4) Based on Quantifiable Differentiation Evidence


Synthesis of Stereochemically Sensitive Threonine-Containing Peptides in Boc-SPPS

Boc-Thr(Bzl)-OSu is the optimal choice for Boc-SPPS of threonine-containing peptides where preservation of L-configuration is critical for biological function. As established, the pre-formed OSu ester eliminates the oxazolone-mediated racemization pathway that occurs when threonine derivatives bearing benzyl protection are activated in situ with carbodiimides [1]. This is particularly relevant for peptides intended for receptor binding studies, crystallography, or therapeutic development, where even minor diastereomeric contamination (arising from D-allo-threonine) can confound dose-response relationships and structural interpretation. Procurement should prioritize suppliers providing ≥98% purity with documented cold-chain handling to preserve active ester integrity.

Accelerated Coupling in Sterically Hindered or Aggregation-Prone Peptide Sequences

The enhanced reactivity of OSu esters relative to OBt esters (due to the lower pKa of the N-hydroxysuccinimide leaving group) makes Boc-Thr(Bzl)-OSu particularly valuable for coupling threonine into sterically hindered sequences or those prone to on-resin aggregation [2]. The pre-activated species circumvents the rate-limiting activation step required for in situ methods and has been reported to provide superior solubility in NMP/methylene chloride coupling solvents compared to DCC/HOBt mixtures [3]. This translates to shorter coupling cycle times and higher stepwise yields in difficult sequences, reducing the need for double-coupling protocols and minimizing exposure to iterative acid deprotection conditions that can degrade sensitive peptide bonds.

Large-Scale Peptide Manufacturing Requiring Batch-to-Batch Reproducibility and Reduced Process Variability

For process development and scale-up applications, Boc-Thr(Bzl)-OSu offers a defined, isolable intermediate that eliminates the variability inherent to in situ activation. In situ methods require precise control of coupling reagent stoichiometry, activation time, and temperature to achieve consistent results across batches. The pre-formed OSu ester, by contrast, is a discrete chemical entity with verified purity (≥98%) and defined reactivity , enabling more robust process validation and technology transfer. This reduces the analytical burden associated with monitoring activation efficiency and minimizes the risk of batch failures due to incomplete coupling or epimerization, factors that directly impact cost of goods in cGMP manufacturing environments.

Synthesis of Threonine-Containing Peptides Destined for HF or TFMSA Final Cleavage

Boc-Thr(Bzl)-OSu is specifically designed for Boc/Bzl SPPS, where both protecting groups are removed in a single step during final cleavage from the resin using strong acid (e.g., anhydrous HF or TFMSA in the presence of scavengers) . This orthogonal strategy is incompatible with Fmoc chemistry, which employs iterative base deprotection and TFA cleavage. For researchers committed to Boc-SPPS—whether due to the synthesis of long peptides (>50 residues) prone to aggregation under Fmoc conditions, the need for in situ neutralization protocols that reduce aspartimide formation, or compatibility with specialized resins—Boc-Thr(Bzl)-OSu is the only pre-activated threonine building block that aligns with this workflow. No Fmoc-based alternative can substitute without redesigning the entire synthesis scheme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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